molecular formula C6H10ClN3 B569799 (6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride CAS No. 1219019-26-7

(6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride

Cat. No.: B569799
CAS No.: 1219019-26-7
M. Wt: 159.617
InChI Key: QFSDEEQXHVJGNL-NUBCRITNSA-N
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Description

(6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its pyrroloimidazole core, which is a fused bicyclic system containing both pyrrole and imidazole rings. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a dihydropyrrole derivative, followed by cyclization to form the pyrroloimidazole core. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and minimize impurities. The final product is often purified using techniques such as crystallization or chromatography to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

(6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrroloimidazole compounds.

Scientific Research Applications

(6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-a]imidazole derivatives: These compounds share the same core structure but differ in their substituents.

    Imidazole derivatives: Compounds with an imidazole ring but lacking the fused pyrrole ring.

    Pyrrole derivatives: Compounds with a pyrrole ring but lacking the fused imidazole ring.

Uniqueness

(6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride is unique due to its specific stereochemistry and the presence of both pyrrole and imidazole rings in a fused bicyclic system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c7-5-3-6-8-1-2-9(6)4-5;/h1-2,5H,3-4,7H2;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSDEEQXHVJGNL-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1=NC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN2C1=NC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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